6-Dehydroxy-8-hydroxygaleopsinolone
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Overview
Description
6-Dehydroxy-8-hydroxygaleopsinolone is a compound extracted from the aerial parts of Leonurus japonicus . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of 6-Dehydroxy-8-hydroxygaleopsinolone is C20H28O3 . The structure is consistent with H-NMR .Physical And Chemical Properties Analysis
6-Dehydroxy-8-hydroxygaleopsinolone is a powder . It is stable and soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored at -20°C for 3 years or at 4°C for 2 years. If dissolved in a solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .properties
IUPAC Name |
2-(furan-3-ylmethyl)-3-(1-hydroxyethyl)-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13(21)15-11-17-19(2,3)7-5-8-20(17,4)18(22)16(15)10-14-6-9-23-12-14/h6,9,12-13,17,21H,5,7-8,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUUSUBOPWOCOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=O)C2(CCCC(C2C1)(C)C)C)CC3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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